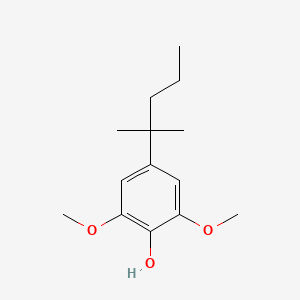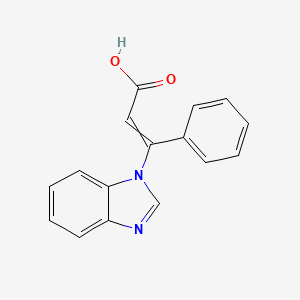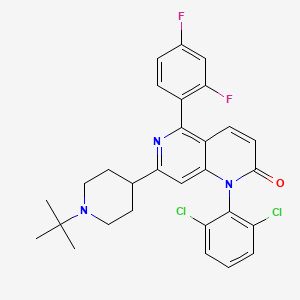
7-(1-tert-butylpiperidin-4-yl)-1-(2,6-dichlorophenyl)-5-(2,4-difluorophenyl)-1,6-naphthyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(1-tert-butylpiperidin-4-yl)-1-(2,6-dichlorophenyl)-5-(2,4-difluorophenyl)-1,6-naphthyridin-2(1H)-one is a synthetic organic compound that belongs to the class of naphthyridines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-tert-butylpiperidin-4-yl)-1-(2,6-dichlorophenyl)-5-(2,4-difluorophenyl)-1,6-naphthyridin-2(1H)-one typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The tert-butylpiperidinyl, dichlorophenyl, and difluorophenyl groups are introduced through substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering its biological activity.
Reduction: Reduction reactions could modify the functional groups, leading to different derivatives.
Substitution: Various substitution reactions can be performed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds like this are often studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents. Research might focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. This might include studies on its efficacy and safety as a drug candidate for treating various diseases.
Industry
Industrially, the compound could find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its unique properties might make it suitable for specific industrial processes or products.
Wirkmechanismus
The mechanism of action of 7-(1-tert-butylpiperidin-4-yl)-1-(2,6-dichlorophenyl)-5-(2,4-difluorophenyl)-1,6-naphthyridin-2(1H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-(1-tert-butylpiperidin-4-yl)-1-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-one: Lacks the difluorophenyl group.
7-(1-tert-butylpiperidin-4-yl)-1-(2,4-difluorophenyl)-1,6-naphthyridin-2(1H)-one: Lacks the dichlorophenyl group.
Uniqueness
The presence of both dichlorophenyl and difluorophenyl groups in 7-(1-tert-butylpiperidin-4-yl)-1-(2,6-dichlorophenyl)-5-(2,4-difluorophenyl)-1,6-naphthyridin-2(1H)-one might confer unique properties, such as enhanced biological activity or improved pharmacokinetic profiles. Comparative studies would be needed to highlight these unique features.
Eigenschaften
CAS-Nummer |
444661-71-6 |
|---|---|
Molekularformel |
C29H27Cl2F2N3O |
Molekulargewicht |
542.4 g/mol |
IUPAC-Name |
7-(1-tert-butylpiperidin-4-yl)-1-(2,6-dichlorophenyl)-5-(2,4-difluorophenyl)-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C29H27Cl2F2N3O/c1-29(2,3)35-13-11-17(12-14-35)24-16-25-20(27(34-24)19-8-7-18(32)15-23(19)33)9-10-26(37)36(25)28-21(30)5-4-6-22(28)31/h4-10,15-17H,11-14H2,1-3H3 |
InChI-Schlüssel |
AAVGYEROXZEBTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1CCC(CC1)C2=NC(=C3C=CC(=O)N(C3=C2)C4=C(C=CC=C4Cl)Cl)C5=C(C=C(C=C5)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Naphthalen-1-yl)ethoxy]acetic acid](/img/structure/B12569555.png)
![2-Fluoro-4'-heptyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12569560.png)
![Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5-(2-thienyl)-](/img/structure/B12569567.png)
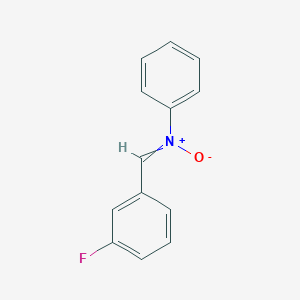
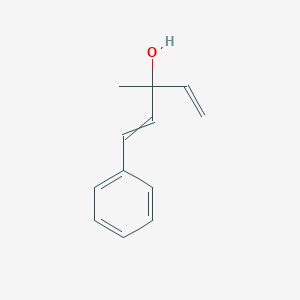
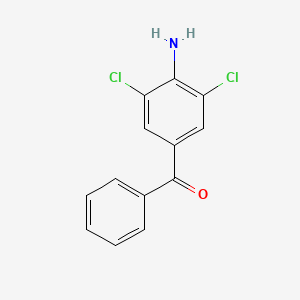
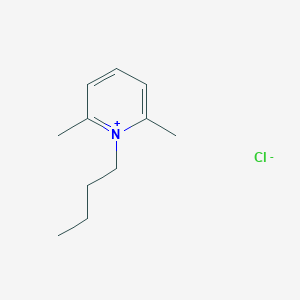

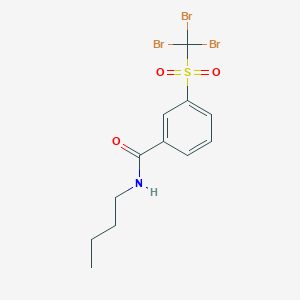
![2-(3-Pentoxythiophen-2-yl)-5-[5-[5-[5-(3-pentoxythiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12569612.png)
![tert-butyl N-[1-oxo-3-(4-phenylphenyl)propan-2-yl]carbamate](/img/structure/B12569617.png)
